N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide
Overview
Description
N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide is a chemical compound with the molecular formula C14H20BrNO·HBr It is known for its unique structure, which includes a brominated benzyl group and a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with cyclohexanamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated as a hydrobromide salt by the addition of hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclohexanamine moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted benzyl derivatives.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dehalogenated compounds or modified amines.
Scientific Research Applications
N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide involves its interaction with specific molecular targets. The brominated benzyl group and the cyclohexanamine moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-methoxybenzyl)-2-chloroacetamide
- 2-bromo-5-methoxybenzyl bromide
- N-(4-bromo-2-fluorophenyl)-2-chloroacetamide
Uniqueness
N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide is unique due to its combination of a brominated benzyl group and a cyclohexanamine moiety. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Biological Activity
N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features a cyclohexanamine backbone with a 5-bromo-2-methoxybenzyl substituent. The presence of both bromine and methoxy groups enhances its reactivity and solubility, which are critical for its biological interactions. The compound's structure can be summarized as follows:
Feature | Description |
---|---|
Chemical Formula | CHBrN |
Molecular Weight | 284.19 g/mol |
Functional Groups | Amine, Bromine, Methoxy |
Preliminary studies suggest that this compound may interact with various neurotransmitter systems. Its mechanism of action likely involves binding to specific receptors or enzymes, modulating their activity, and influencing cellular processes related to neurotransmitter regulation and signal transduction.
The compound's interaction with biological targets is still under investigation, but initial findings indicate its potential role in affecting physiological processes through neurotransmitter modulation.
Neurotransmitter Modulation
Research indicates that this compound may significantly affect neurotransmitter systems. This modulation could have implications for treating conditions such as depression or anxiety, where neurotransmitter imbalances are prevalent.
Case Studies and Research Findings
- Neurotransmitter Interaction Studies : Initial research has demonstrated that the compound may influence dopamine and serotonin pathways, which are crucial in mood regulation and cognitive function.
- Comparative Studies : In a comparative analysis with structurally similar compounds, N-(5-bromo-2-methoxybenzyl)cyclohexanamine exhibited unique reactivity patterns that could enhance its biological efficacy compared to analogs lacking the methoxy group or having different halogen substitutions.
- Toxicity Assessments : Toxicological evaluations are essential for understanding the safety profile of this compound. Preliminary assessments indicate low cytotoxicity in vitro, suggesting a favorable therapeutic index for further development.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.BrH/c1-17-14-8-7-12(15)9-11(14)10-16-13-5-3-2-4-6-13;/h7-9,13,16H,2-6,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGRVGIRKTXICH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2CCCCC2.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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